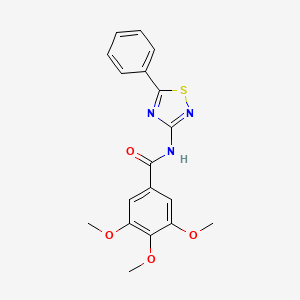

3,4,5-三甲氧基-N-(5-苯基-1,2,4-噻二唑-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

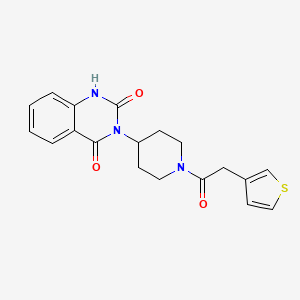

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, also known as TMTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TMTB belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

科学研究应用

抗癌活性

研究表明,与"3,4,5-三甲氧基-N-(5-苯基-1,2,4-噻二唑-3-基)苯甲酰胺"结构相关的衍生物显示出显着的抗癌活性。例如,具有三甲氧基苯基-噻二唑部分的取代苯甲酰胺已被评估其对各种癌细胞系的疗效,包括乳腺癌、肺癌、结肠癌和卵巢癌。这些化合物表现出中等至优异的抗癌活性,突出了三甲氧基和噻二唑基等结构特征在决定生物活性方面的重要性(Ravinaik et al., 2021)。

抗菌剂

相关化合物应用的另一个领域是抗菌活性。例如,噻唑衍生物已被合成并作为抗菌剂进行测试,展示了噻二唑部分对有效抗菌性能的贡献潜力。这包括对对一系列细菌和真菌病原体表现出有效活性的化合物的工作(Chawla, 2016)。

荧光和光物理性质

N-(5-苯基-1,3,4-噻二唑-2-基)苯甲酰胺的衍生物,包括具有各种取代基的衍生物,已被合成,并对其光物理性质进行了研究。这些化合物显示出显着的荧光特性,例如大的斯托克斯位移、固态荧光和聚集诱导发射效应,表明其在材料科学中的潜在应用,特别是在荧光探针和材料的开发中(Kan Zhang et al., 2017)。

线虫杀灭活性

此外,含有噻二唑酰胺基团的新型恶二唑衍生物已证明具有有效的线虫杀灭活性。这表明此类结构在农业科学中的潜在用途,特别是在开发新的杀线虫剂以控制影响植物健康的寄生线虫方面(Dan Liu et al., 2022)。

作用机制

Target of Action

The compound 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is part of a larger group of compounds known as Trimethoxyphenyl (TMP) derivatives . TMP derivatives have been found to interact with several targets, including tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The TMP group in the compound plays a critical role in fitting into the binding sites of its targets . For instance, TMP derivatives have been found to inhibit tubulin polymerization, a crucial process in cell division . The compound may also interact with its targets to trigger changes such as caspase activation, down-regulation of ERK2 protein, and inhibition of ERKs phosphorylation .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting tubulin polymerization, the compound can disrupt the formation of the mitotic spindle, thereby halting cell division . Similarly, by inhibiting Hsp90, the compound can disrupt protein folding and degrade client proteins, affecting multiple signaling pathways .

Result of Action

The compound’s interaction with its targets and the subsequent disruption of biochemical pathways can lead to various cellular effects. For instance, the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis . Similarly, the inhibition of Hsp90 can lead to the degradation of client proteins and disruption of cellular homeostasis .

属性

IUPAC Name |

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)16(22)19-18-20-17(26-21-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWAZPJCBMVORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2836139.png)

![N-(3-methoxyphenyl)-2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2836143.png)

![ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B2836145.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)

![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)

![2-(3-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2836149.png)

![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)